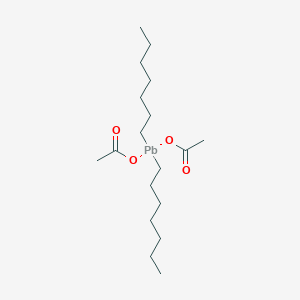

Plumbane, bis(acetyloxy)diheptyl-

Descripción

Plumbane, bis(acetyloxy)diheptyl- is an organolead compound characterized by a central lead atom bonded to two acetyloxy groups (-OAc) and two heptyl chains (-C₇H₁₅). This structure distinguishes it from other plumbane derivatives, which often feature varying substituents such as halogens, sulfur-containing groups, or shorter alkyl chains.

Propiedades

Número CAS |

20917-38-8 |

|---|---|

Fórmula molecular |

C18H36O4Pb |

Peso molecular |

524 g/mol |

Nombre IUPAC |

[acetyloxy(diheptyl)plumbyl] acetate |

InChI |

InChI=1S/2C7H15.2C2H4O2.Pb/c2*1-3-5-7-6-4-2;2*1-2(3)4;/h2*1,3-7H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |

Clave InChI |

QUPQAKRAXZKIFV-UHFFFAOYSA-L |

SMILES canónico |

CCCCCCC[Pb](CCCCCCC)(OC(=O)C)OC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Plumbane, bis(acetyloxy)diheptyl- typically involves the reaction of lead acetate with diheptyl alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The general reaction can be represented as follows:

[ \text{Pb(OAc)2 + 2 C_7H{15}OH} \rightarrow \text{Pb(C_7H_{15}OAc)_2 + 2 HOAc} ]

Industrial Production Methods: Industrial production of Plumbane, bis(acetyloxy)diheptyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions: Plumbane, bis(acetyloxy)diheptyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form lead oxides and other by-products.

Reduction: It can be reduced to form lead metal and other reduced species.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products Formed:

Oxidation: Lead oxides and acetic acid.

Reduction: Lead metal and heptyl alcohol.

Substitution: Various substituted plumbane derivatives.

Aplicaciones Científicas De Investigación

Plumbane, bis(acetyloxy)diheptyl- has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other organometallic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.

Mecanismo De Acción

The mechanism of action of Plumbane, bis(acetyloxy)diheptyl- involves its interaction with molecular targets, primarily through its lead center. The compound can bind to various biomolecules, altering their structure and function. This interaction can affect cellular pathways and processes, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Data is derived from the Pharos Project materials and related research (see evidence citations).

Table 1: Comparison of Plumbane, bis(acetyloxy)diheptyl- with Structural Analogs

Key Structural and Functional Insights

Oxygen vs. Sulfur Substituents :

- The acetyloxy groups in the target compound contrast with sulfur-containing analogs like bis(acetylthio)dimethyl-plumbane. Acetyloxy esters are less lipophilic than thioesters but may hydrolyze more readily under acidic/basic conditions .

- Sulfur-containing plumbanes (e.g., trimethyl(methylthio)-plumbane) exhibit enhanced thermal stability due to stronger Pb-S bonds compared to Pb-O bonds .

Alkyl Chain Length :

- The diheptyl chains in the target compound increase its molecular weight and lipophilicity compared to derivatives with shorter chains (e.g., triethyl or dimethyl substituents). This could influence solubility in organic solvents and compatibility with polymer matrices .

Halogen vs. Ester Functionalization :

- Chloro-substituted plumbanes (e.g., chloro(triethyl)plumbane) are more reactive due to the electronegative chlorine atom, making them suitable as intermediates in cross-coupling reactions. In contrast, acetyloxy groups may confer milder reactivity, favoring applications as stabilizers .

Aromatic vs. Aliphatic Esters :

- Plumbane, (benzoyloxy)triethyl- incorporates an aromatic benzoyloxy group, which could enhance UV stability compared to the aliphatic acetyloxy groups in the target compound .

Notes and Limitations

- Biological Activity: None of the provided evidence reports biological activity for plumbane derivatives, including the target compound. notes that structurally unrelated lead compounds (e.g., phenol derivatives) exhibit antifungal properties, but this cannot be extrapolated to organolead species .

- Further experimental studies are required to validate inferred characteristics.

- Toxicity Concerns: Organolead compounds are generally toxic, and their use is restricted in many applications. Substitution with less hazardous elements (e.g., silicon or tin analogs) is often preferred .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.